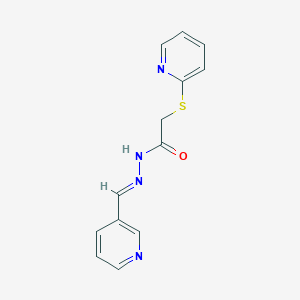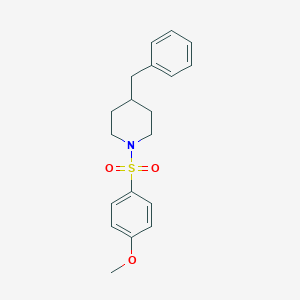
4-Benzyl-1-(4-methoxyphenyl)sulfonylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-1-(4-methoxyphenyl)sulfonylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a methoxyphenylsulfonyl group attached to the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-(4-methoxyphenyl)sulfonylpiperidine typically involves the reaction of piperidine with benzyl chloride and 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-(4-methoxyphenyl)sulfonylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzyl and methoxyphenyl groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Benzyl-1-(4-methoxyphenyl)sulfonylpiperidine is used in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-(4-methoxyphenyl)sulfonylpiperidine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity. The sulfonyl group is known to interact with amino acid residues in proteins, affecting their function. The benzyl and methoxyphenyl groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyl-1-[(3-chloro-4-methoxyphenyl)sulfonyl]piperidine
- 4-Benzyl-1-[(3-bromo-4-methoxyphenyl)sulfonyl]piperidine
Uniqueness
4-Benzyl-1-(4-methoxyphenyl)sulfonylpiperidine is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound provides distinct properties that differentiate it from other similar compounds.
Properties
CAS No. |
346692-29-3 |
|---|---|
Molecular Formula |
C19H23NO3S |
Molecular Weight |
345.5g/mol |
IUPAC Name |
4-benzyl-1-(4-methoxyphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C19H23NO3S/c1-23-18-7-9-19(10-8-18)24(21,22)20-13-11-17(12-14-20)15-16-5-3-2-4-6-16/h2-10,17H,11-15H2,1H3 |
InChI Key |
PENLIVCYEQPEGG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


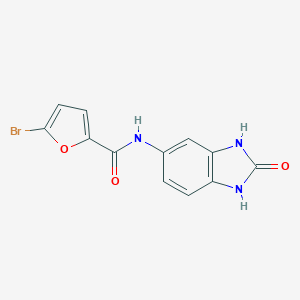
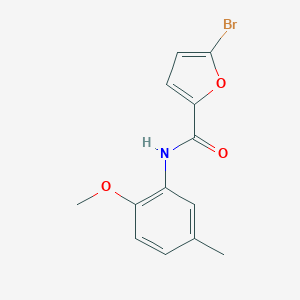
![(2E)-5-ETHOXY-2-({[(THIOPHEN-2-YL)METHYL]AMINO}METHYLIDENE)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE](/img/structure/B438103.png)
![1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B438107.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B438118.png)
![Ethyl 1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B438126.png)
![2-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B438131.png)
![5-ethoxy-2-[(nonylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B438132.png)
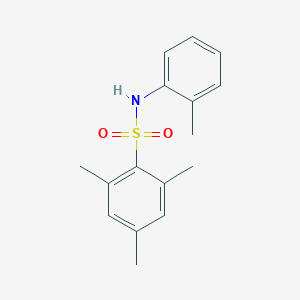


![N'-[4-(diethylamino)benzylidene]-2-(2-pyridinylsulfanyl)acetohydrazide](/img/structure/B438155.png)
